molecular formula C18H20N2O4S B2425615 4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941939-51-1

4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2425615
CAS No.: 941939-51-1
M. Wt: 360.43
InChI Key: ZBPILGLUHFOUGR-UHFFFAOYSA-N
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Description

4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound known for its diverse applications in scientific research. This compound features a complex structure that includes a methoxy group, a piperidinone ring, and a benzenesulfonamide moiety, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The primary target of the compound 4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is activated factor X (FXa), a key enzyme in the coagulation cascade . This compound has an inhibitory constant of 0.08 nM for human FXa, demonstrating a high degree of selectivity for FXa over other human coagulation proteases .

Mode of Action

This compound acts as a direct inhibitor of FXa . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM^-1/s . The compound inhibits both free and prothrombinase- and clot-bound FXa activity in vitro .

Biochemical Pathways

The compound’s action on FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, this compound reduces thrombin generation, indirectly inhibiting platelet aggregation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies .

Pharmacokinetics

This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in thrombin generation and, consequently, an indirect inhibition of platelet aggregation . This leads to dose-dependent antithrombotic efficacy in animal models, without excessive increases in bleeding times .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperidinone derivative reacts with a halogenated benzene compound.

    Introduction of the Methoxy Group: The methoxy group is usually added through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidative conditions.

    Reduction: The piperidinone ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is utilized in several research domains:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and piperidinone-containing compounds.

    N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide: Lacks the methoxy group but has similar core structure and properties.

Uniqueness

The presence of the methoxy group in this compound can influence its chemical reactivity and biological activity, making it distinct from other related compounds. This uniqueness can be leveraged in designing specific applications where the methoxy group plays a crucial role.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-16-8-10-17(11-9-16)25(22,23)19-14-5-4-6-15(13-14)20-12-3-2-7-18(20)21/h4-6,8-11,13,19H,2-3,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPILGLUHFOUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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